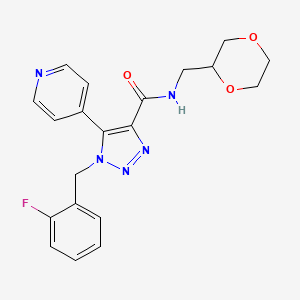

N-(1,4-dioxan-2-ylmethyl)-1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide

Description

N-(1,4-dioxan-2-ylmethyl)-1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a pyridinyl group at position 5, a 2-fluorobenzyl group at position 1, and a 1,4-dioxane-derived carboxamide moiety. Triazole derivatives are widely studied for their pharmacological relevance, including kinase inhibition and antimicrobial activity.

Properties

IUPAC Name |

N-(1,4-dioxan-2-ylmethyl)-1-[(2-fluorophenyl)methyl]-5-pyridin-4-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN5O3/c21-17-4-2-1-3-15(17)12-26-19(14-5-7-22-8-6-14)18(24-25-26)20(27)23-11-16-13-28-9-10-29-16/h1-8,16H,9-13H2,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYSUTGQZLCWCIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CO1)CNC(=O)C2=C(N(N=N2)CC3=CC=CC=C3F)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Chemistry

The compound shares structural motifs with other fluorinated heterocycles, such as the N-substituted pyrazoline derivatives reported in . These include:

- 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde

- 5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde

Key Structural Differences:

Crystallography and Refinement Tools :

- The target compound’s structure determination likely employs SHELXL for refinement (as described in –3) and WinGX/ORTEP for visualization (), methods also used for pyrazoline derivatives in .

- Similar compounds in (e.g., tetrazole and pyrazolone derivatives) highlight the use of X-ray crystallography to confirm regiochemistry and stereoelectronic effects .

Comparison of Characterization Techniques:

Functional Group Influence

- Fluorine Substitution : The 2-fluorobenzyl group in the target compound contrasts with the 4-fluorophenyl groups in . Fluorine’s electron-withdrawing effects may enhance metabolic stability or modulate π-π stacking interactions in both cases .

- Heterocyclic Cores : Pyrazolines () and tetrazoles () exhibit distinct electronic profiles compared to triazoles, affecting solubility and target selectivity. For example, tetrazoles are more polar due to their acidic NH proton .

Pharmacological Potential (Inferred)

While pharmacological data for the target compound are unavailable in the provided evidence, structural parallels suggest possible applications:

- Pyrazolines: Known for anti-inflammatory and anticancer activity.

- Triazoles : Often explored as kinase inhibitors or antifungals. The pyridinyl and fluorobenzyl groups in the target compound may synergize to enhance binding to hydrophobic enzyme pockets, a strategy seen in kinase inhibitor design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.